molecular formula C9H9ClFNO2 B12952801 (R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

(R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Cat. No.: B12952801
M. Wt: 217.62 g/mol
InChI Key: QKVKEKVKTZSGKZ-MRVPVSSYSA-N
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Description

®-3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula C9H9ClFNO2. This compound is of interest due to its unique structural features, which include a chiral center and the presence of both chlorine and fluorine atoms on the aromatic ring. These features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis process. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydroxide or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

®-3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center and the halogen atoms on the aromatic ring can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid: The enantiomer of the compound, which may have different biological activities and properties.

    3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid: The racemic mixture containing both enantiomers.

    3-Amino-3-(4-chlorophenyl)propanoic acid: A similar compound lacking the fluorine atom, which may have different chemical and biological properties.

Uniqueness

®-3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the aromatic ring. These features can significantly influence its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chloro-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

QKVKEKVKTZSGKZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CC(=O)O)N

Origin of Product

United States

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